molecular formula C19H34N2O4 B15167175 1-Piperidinepropanoic acid, 4,4'-(1,3-propanediyl)bis- CAS No. 311310-03-9

1-Piperidinepropanoic acid, 4,4'-(1,3-propanediyl)bis-

Cat. No.: B15167175
CAS No.: 311310-03-9
M. Wt: 354.5 g/mol
InChI Key: WDXNCIAMMGZJDL-UHFFFAOYSA-N
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Description

1-Piperidinepropanoic acid, 4,4’-(1,3-propanediyl)bis- is a chemical compound with the molecular formula C13H26N2. It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of two piperidine rings connected by a 1,3-propanediyl bridge. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinepropanoic acid, 4,4’-(1,3-propanediyl)bis- typically involves the reaction of piperidine with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbon atoms of the 1,3-dibromopropane, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinepropanoic acid, 4,4’-(1,3-propanediyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the piperidine rings.

    Reduction: Reduced forms of the piperidine rings.

    Substitution: Substituted derivatives with different functional groups replacing the piperidine nitrogen.

Scientific Research Applications

1-Piperidinepropanoic acid, 4,4’-(1,3-propanediyl)bis- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-Piperidinepropanoic acid, 4,4’-(1,3-propanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may disrupt cell membrane integrity or inhibit key metabolic enzymes in microorganisms.

Comparison with Similar Compounds

1-Piperidinepropanoic acid, 4,4’-(1,3-propanediyl)bis- can be compared with other similar compounds such as:

    Piperidine: A simpler structure with a single piperidine ring, used as a precursor in organic synthesis.

    1-Piperidinepropionic acid: A related compound with a single piperidine ring and a propionic acid group, used in similar applications.

    4,4’-Bipiperidine: A compound with two piperidine rings connected by a single bond, used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of 1-Piperidinepropanoic acid, 4,4’-(1,3-propanediyl)bis- lies in its 1,3-propanediyl bridge, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

311310-03-9

Molecular Formula

C19H34N2O4

Molecular Weight

354.5 g/mol

IUPAC Name

3-[4-[3-[1-(2-carboxyethyl)piperidin-4-yl]propyl]piperidin-1-yl]propanoic acid

InChI

InChI=1S/C19H34N2O4/c22-18(23)8-14-20-10-4-16(5-11-20)2-1-3-17-6-12-21(13-7-17)15-9-19(24)25/h16-17H,1-15H2,(H,22,23)(H,24,25)

InChI Key

WDXNCIAMMGZJDL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCCC2CCN(CC2)CCC(=O)O)CCC(=O)O

Origin of Product

United States

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